9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester

Lipophilicity Drug-likeness Physicochemical property

9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester (CAS 454695-20-6; synonym: 7-Boc-3-oxa-7-azabicyclo[3.3.1]nonan-9-one) is a conformationally constrained bicyclic heterocycle with molecular formula C₁₂H₁₉NO₄ and molecular weight 241.28 g·mol⁻¹. The scaffold integrates a 3-oxa bridge, a 7-aza nitrogen protected as the tert-butoxycarbonyl (Boc) carbamate, and a reactive ketone at the C9 bridge position.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
Cat. No. B14040885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2COCC(C1)C2=O
InChIInChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-4-8-6-16-7-9(5-13)10(8)14/h8-9H,4-7H2,1-3H3/t8-,9+
InChIKeyOXYRVQNWGGZUFS-DTORHVGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester: Core Bicyclic Scaffold and Physicochemical Identity


9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester (CAS 454695-20-6; synonym: 7-Boc-3-oxa-7-azabicyclo[3.3.1]nonan-9-one) is a conformationally constrained bicyclic heterocycle with molecular formula C₁₂H₁₉NO₄ and molecular weight 241.28 g·mol⁻¹ [1]. The scaffold integrates a 3-oxa bridge, a 7-aza nitrogen protected as the tert-butoxycarbonyl (Boc) carbamate, and a reactive ketone at the C9 bridge position . This compound belongs to the 3-oxa-7-azabicyclo[3.3.1]nonane class, which has been patented by Pfizer as a core template for GPR119 receptor modulators [2]. The combination of the electrophilic 9-oxo handle, the acid-labile Boc protecting group, and the oxygen-containing bicyclic framework distinguishes this building block from its closest structural analogs and makes it a versatile intermediate for medicinal chemistry derivatization.

Why Generic Substitution Fails for 9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester: The Simultaneous Requirement of Ketone, Boc, and Oxa Functionality


Substituting this compound with a structurally similar 3-oxa-7-azabicyclo[3.3.1]nonane derivative is not straightforward because no single close analog simultaneously provides the three orthogonal functional features required for its primary use as a derivatizable building block: (i) a ketone at C9 for nucleophilic addition and reductive amination chemistry [1], (ii) a Boc-protected secondary amine at N7 enabling orthogonal deprotection under acidic conditions , and (iii) a 3-oxa bridge that imparts lower lipophilicity (calculated XLogP3 = 0.3) [2] compared to the all-carbon 3-aza analog (XLogP3 = 1.7) . The 9-hydroxy analog lacks the electrophilic ketone handle, the N-benzyl analog requires harsher hydrogenolytic deprotection incompatible with many downstream functionalities, and the 3-aza analog exhibits distinctly different polarity and hydrogen-bonding capacity. These differences directly affect synthetic route design, intermediate isolation, and final compound physicochemical profiles, making unqualified substitution scientifically invalid.

Quantitative Differentiation Evidence for 9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester vs. Closest Analogs


Lipophilicity Differential: 3-Oxa Bridge Lowers XLogP3 by 1.4 Log Units vs. 3-Aza Analog

The target compound exhibits a calculated partition coefficient XLogP3 of 0.3 [1], whereas the structurally analogous tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 512822-34-3), which replaces the 3-oxa oxygen with a methylene group in an all-carbon ring system, has an XLogP3 of 1.7 . This 1.4 log unit difference represents an approximately 25-fold difference in the octanol-water partition coefficient, indicating substantially higher aqueous solubility and lower membrane permeability for the 3-oxa derivative.

Lipophilicity Drug-likeness Physicochemical property

Conformational Preorganization: Chair-Chair Dominance ≥98:2 in 3-Oxa-7-aza-bicyclo[3.3.1]nonan-9-one Scaffolds

DFT calculations (B3LYP/TZVP level with COSMO solvent model) on 9-oxabispidines (3,7-diaza-9-oxabicyclo[3.3.1]nonanes) demonstrate that the double chair conformer A1 strongly dominates over the boat-chair conformer B2, with a population ratio A1:B2 ≥ 98:2 at room temperature, corresponding to an energy difference ΔE ≤ 18.2 kJ·mol⁻¹ [1]. This conformational preference is more pronounced than in the corresponding bispidines (all-nitrogen analogs), attributed to stronger N,O-repulsions in the boat-chair conformers [1]. ¹H NMR studies on 21 2-endo-substituted 9-oxabispidines confirmed no detectable boat-chair population in solution, validating the computational prediction [1].

Conformational analysis Scaffold rigidity Structure-based design

C9 Ketone as a Derivatization Handle: Grignard Addition Enables Tertiary Alcohol Library Synthesis

The C9 ketone in 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones undergoes stereoselective 1,2-addition with aryl Grignard reagents to form tertiary alcohols with the aryl group oriented syn to the oxygen atom in the oxa-containing ring [1]. In a systematic study, 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one was reacted with various aryl magnesium bromides in anhydrous THF or ether, producing 9-aryl-9-hydroxy derivatives in useful yields with predictable diastereoselectivity [1]. X-ray crystallographic analysis of representative products (e.g., 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol) confirmed the stereochemical outcome [1]. The 9-hydroxy analog (CAS 1147557-68-3) cannot undergo this transformation without prior oxidation or activation.

Synthetic utility Late-stage functionalization Grignard addition

Vendor Purity Differential: 97% (Aladdin/Beyotime) vs. 90% (Sigma-Aldrich) with Room-Temperature Storage Stability

Commercially available lots of the title compound are offered at differing purity specifications: 97% by Aladdin (Cat. B176522) and Beyotime (Cat. Y166427) [1], versus 90% by Sigma-Aldrich (AstaTech Cat. ATE448432542) . All vendors specify room-temperature storage and normal shipping conditions, indicating adequate solid-state stability of the Boc-protected ketone under ambient conditions [2]. The compound appears as a white to yellow solid . The 7% purity differential between suppliers may impact reaction stoichiometry calculations and impurity profiling in regulated environments.

Purity specification Procurement Quality control

Boc vs. Benzyl Orthogonal Protection: Acid-Labile Deprotection Enables Compatibility with Hydrogenation-Sensitive Functionality

The target compound carries a Boc (tert-butoxycarbonyl) protecting group on the N7 nitrogen, which is cleaved under mild acidic conditions (e.g., TFA or HCl in dioxane). In contrast, the frequently used 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one analog (used in the Grignard studies by Tran et al. [1]) requires hydrogenolysis (H₂, Pd/C) or harsh acidic conditions for N-debenzylation. The Boc group enables orthogonal deprotection in the presence of benzyl ethers, alkenes, and other hydrogenation-sensitive functional groups commonly encountered in complex molecule synthesis. Additionally, the Boc group's steric bulk influences the conformational equilibrium and reactivity at the adjacent C9 ketone, which differs from the N-benzyl analog's steric environment [1].

Protecting group strategy Orthogonal deprotection Synthetic route design

Optimal Application Scenarios for 9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester Based on Quantitative Differentiation Evidence


GPR119 Agonist Lead Optimization: Conformationally Constrained Core for Diabetes Drug Discovery

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold is the core template of Pfizer's patented GPR119 agonist series for type 2 diabetes [1]. The target compound, with its Boc-protected nitrogen and C9 ketone, serves as the late-stage intermediate for installing pyrimidine-ether substituents at C9 via the ketone → alcohol → ether synthetic sequence. The >98% chair-chair conformational preference [2] ensures that the C9 substituent projects along a defined trajectory, enabling rational design of GPR119 agonists with predictable pharmacophore geometry. The lower XLogP3 (0.3 vs. 1.7 for the 3-aza analog) [3] supports the design of agonists with favorable solubility profiles.

Parallel Library Synthesis via C9 Ketone Diversification

The C9 ketone functionality enables direct, one-step diversification through Grignard additions, reductive aminations, and Wittig olefinations [4]. This makes the compound suitable for generating libraries of 9-substituted 3-oxa-7-azabicyclo[3.3.1]nonane derivatives for high-throughput screening. Unlike the 9-hydroxy analog, which requires pre-activation, the ketone permits direct C–C and C–N bond formation without additional synthetic manipulation, reducing library production cycle time [4].

Orthogonal Protection Strategy for Complex Molecule Total Synthesis

When synthetic routes involve hydrogenation-sensitive functionality (alkenes, nitro groups, benzyl-protected alcohols), the Boc-protected scaffold is preferred over the N-benzyl analog because Boc removal proceeds under mild acidic conditions (TFA/DCM or HCl/dioxane) without touching other protecting groups [4]. This is particularly relevant for the total synthesis of polyfunctional natural product analogs where protecting group orthogonality is critical to synthetic efficiency.

Physicochemical Property Optimization: Reducing LogP Through Oxa Incorporation

Medicinal chemistry programs seeking to lower the lipophilicity of lead compounds can strategically select the 3-oxa-7-aza scaffold (XLogP3 = 0.3) over the corresponding 3-aza (all-carbon) scaffold (XLogP3 = 1.7) [3]. This 1.4 log unit reduction corresponds to an approximately 25-fold decrease in octanol-water partition coefficient, which can translate to improved aqueous solubility, reduced plasma protein binding, and lower metabolic clearance—all desirable attributes for oral drug candidates.

Quote Request

Request a Quote for 9-Oxo-3-oxa-7-aza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.